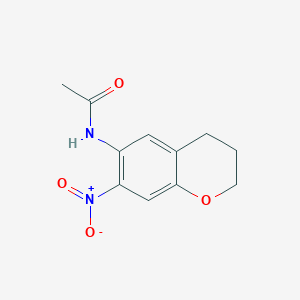

N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)12-9-5-8-3-2-4-17-11(8)6-10(9)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRJACWVUYHXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CCCO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 7 Nitro 3,4 Dihydro 2h Chromen 6 Yl Acetamide and Analogs

Strategies for Dihydrochromene Core Construction

The formation of the dihydro-2H-chromene ring is the foundational step in the synthesis. This bicyclic ether can be constructed through various cyclization strategies.

Cyclization Reactions in Chromene Synthesis

The synthesis of the broader class of 2H-chromenes, from which dihydro-2H-chromenes are derived, often relies on cyclization reactions. nih.govrsc.org A common approach involves the reaction of phenols or salicylaldehydes with other components to build the pyran ring. nih.gov For instance, a three-component reaction of salicylaldehydes, alkenyl boronic acids, and an amine can form an intermediate that undergoes heating-induced cyclization to yield the 2H-chromene product. nih.gov Other methods include palladium-catalyzed processes and other electrophilic aromatic substitutions starting from phenol (B47542) derivatives. nih.gov

A variety of catalytic systems have been developed to facilitate these cyclizations, including those based on transition metals, as well as metal-free Brønsted and Lewis acids or bases. researchgate.net A formal [3+3] cycloaddition has also been described, where a bromoquinone couples with a vinyl stannane, and the resulting intermediate undergoes an oxa-6π electrocyclization to form the 2H-chromene ring. nih.gov

Approaches to Dihydro-2H-chromene Frameworks

Direct synthesis of the saturated dihydro-2H-chromene (chroman) framework is often more efficient for producing the target compound. One effective method is the electrophilic cyclization of substituted propargylic aryl ethers. This reaction proceeds under mild conditions using reagents like I₂, ICl, or PhSeBr and is tolerant of various functional groups, including nitro groups. organic-chemistry.org

Another strategy involves the tandem oxa-Michael-Henry reaction. For example, salicylaldehyde (B1680747) derivatives can react with β-nitrostyrenes in a cascade reaction to produce 3-nitro-2H-chromenes, which can be subsequently reduced to the dihydro-2H-chromene (chroman) skeleton. organic-chemistry.orgrsc.org The hydrogenation of the double bond in a pre-formed 2H-chromene is a straightforward method to access the dihydro-2H-chromene core. nih.gov

| Method | Starting Materials | Key Features |

| Electrophilic Cyclization | Substituted propargylic aryl ethers | Mild conditions, tolerates nitro groups. organic-chemistry.org |

| Hydrogenation | 2H-chromene derivatives | Standard reduction of the pyran ring double bond. nih.gov |

| Tandem Oxa-Michael-Henry Reaction | Salicylaldehyde derivatives, β-nitrostyrenes | Forms a nitro-substituted chromene that can be reduced. organic-chemistry.org |

Introduction of Nitro Functionality at the Chromene Core

The precise placement of the nitro group on the aromatic portion of the dihydrochromene core is critical. This is typically achieved either by direct nitration of the pre-formed ring system or by using a precursor that already contains the nitro group.

Regioselective Nitration Techniques

Direct nitration of the dihydro-2H-chromene ring is a common method for introducing the nitro functionality. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene (B151609) ring, primarily the ether oxygen. The reaction conditions, such as the nitrating agent and temperature, are crucial for controlling the position of nitration. For instance, the nitration of coumarin (B35378) derivatives, which share the chromene core, with a mixture of nitric acid and sulfuric acid can yield different isomers depending on the reaction temperature and duration. chemmethod.com Similarly, treating a substituted 2H-chromene with ammonium (B1175870) nitrate (B79036) in trifluoroacetic acid can lead exclusively to the 6-nitro derivative. researchgate.net

Precursor Design for Nitro Group Incorporation

An alternative to direct nitration is to begin the synthesis with a precursor that already has the nitro group in the desired position. For example, a nitro-substituted phenol can be used as the starting material for the construction of the dihydrochromene ring. organic-chemistry.org This approach avoids the potential for side reactions or the formation of unwanted isomers during a separate nitration step. The synthesis of 3-nitro-2H-chromenes can be achieved through a cascade reaction of salicylaldehyde with a conjugated nitroalkene, demonstrating the incorporation of the nitro group from a precursor. organic-chemistry.org

| Approach | Description | Advantages |

| Direct Nitration | Electrophilic substitution on the pre-formed dihydrochromene ring. chemmethod.com | A direct method to functionalize the existing core. |

| Precursor Incorporation | Using a nitro-substituted starting material (e.g., nitrophenol) to build the ring. organic-chemistry.org | Avoids issues with regioselectivity and potential side-products of a late-stage nitration step. |

Acetamide (B32628) Moiety Formation

The final step in the synthesis of N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide is the introduction of the acetamide group. This is typically a two-step process involving the reduction of a second nitro group to an amine, followed by acetylation.

Assuming the synthesis starts with a dinitro-substituted dihydrochromene (i.e., 6,7-dinitro-3,4-dihydro-2H-chromene), the first step is the selective reduction of one nitro group to an amino group. This can often be achieved using reducing agents like iron powder in acetic acid. chemmethod.com

Once the amino group is in place (forming 6-amino-7-nitro-3,4-dihydro-2H-chromene), it is converted to the acetamide via acylation. This is commonly performed using acetyl chloride or acetic anhydride (B1165640). beilstein-journals.org The reaction can be carried out in the presence of a base to neutralize the acid byproduct. Alternatively, under specific acidic conditions, chemoselective acylation can occur where protonation of the amino group prevents it from reacting, though this is more common for O-acylation. beilstein-journals.orgnih.gov A general method for synthesizing N-substituted acetamides involves reacting the corresponding amine with an acylating agent like thionyl chloride followed by the amine. researchgate.net

Acylation Reactions for N-Acetamidation

The introduction of the acetamide group onto the 6-position of the 7-nitro-3,4-dihydro-2H-chromene scaffold is typically achieved through N-acylation. This reaction is one of the most widely researched and utilized methods for forming amide bonds in organic chemistry. researchgate.net The process generally involves the reaction of a primary amine precursor, 6-amino-7-nitro-3,4-dihydro-2H-chromene, with an acetylating agent.

Common acetylating agents include acetic anhydride or acetyl chloride. The reaction conditions can be tailored based on the reactivity of the substrate and the chosen reagent. For instance, the acylation of m-anisidine (B1676023) with acetic anhydride can be performed in the presence of a base like sodium hydroxide (B78521) (NaOH) at an elevated temperature to yield the corresponding acetamide. nih.gov In other cases, chloroacetyl chloride is used with a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (B52724) (CH₃CN). mdpi.com For the synthesis of this compound, a similar approach would be employed, reacting the amino-chromene precursor with an acetyl source under suitable basic or neutral conditions.

Table 1: Common Reagents for N-Acetamidation

| Acetylating Agent | Base/Catalyst | Typical Solvent | Reference |

|---|---|---|---|

| Acetic Anhydride | NaOH, Pyridine | Ethyl Acetate, DCM | nih.gov |

| Acetyl Chloride | Triethylamine, K₂CO₃ | DCM, THF, Acetonitrile | mdpi.com |

Alternative Routes for Acetamide Attachment

Beyond direct acylation, alternative strategies can be employed to form the acetamide linkage. One such method involves the reaction of a suitable amine with a haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide. This nucleophilic substitution reaction provides a direct route to N-substituted acetamides. For example, various 2-(alkylamino)acetamides have been synthesized by reacting bromoacetamide with primary or secondary amines in the presence of a base like potassium bicarbonate (KHCO₃) under reflux conditions in acetonitrile. researchgate.net This approach could be adapted for the chromene system, where 6-amino-7-nitro-3,4-dihydro-2H-chromene would react with a haloacetamide.

Another strategy involves multi-step sequences. For instance, a synthetic route to certain acetamide derivatives starts with the reaction of an aniline (B41778) with Boc-protected sarcosine, followed by deprotection and subsequent reaction with an acid chloride to form the final acetamide product. nih.gov Such multi-step approaches offer flexibility in introducing various substituents and can be valuable for creating a library of analogs.

Advanced Synthetic Transformations and Derivatization Strategies

The derivatization of the this compound core is crucial for exploring its chemical space and developing analogs with diverse properties. This involves functional group interconversions, the use of complexity-building reactions, and the development of novel synthetic pathways.

Functional Group Interconversions (e.g., Nitro Group Reduction to Amine)

A key transformation for derivatization is the reduction of the nitro group at the 7-position to a primary amine. This yields N-(7-amino-3,4-dihydro-2H-chromen-6-yl)acetamide, a versatile intermediate for further functionalization. The reduction of aromatic nitro groups is a well-established transformation with numerous available methods. masterorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are effective for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com The use of iron powder in acetic acid and water has been successfully applied to reduce a nitro group on a coumarin scaffold. chemmethod.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for this reduction and is compatible with many other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

Table 2: Selected Methods for Aromatic Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H₂ / Pd/C | H₂ atmosphere, various solvents | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes), can cause dehalogenation | commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ atmosphere, various solvents | Effective, less prone to dehalogenating aryl chlorides/bromides | Pyrophoric, requires careful handling | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / AcOH or HCl | Acidic aqueous solution, heating | Inexpensive, mild | Requires acidic conditions, workup can be tedious | commonorganicchemistry.comchemmethod.com |

| SnCl₂ | Various solvents (e.g., EtOH, EtOAc) | Mild, good functional group tolerance | Stoichiometric amounts of tin salts are produced as waste | masterorganicchemistry.comcommonorganicchemistry.com |

Multi-Component Reactions for Structural Complexity and Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. ijlsci.in This approach is highly efficient for generating libraries of structurally diverse compounds. Various MCRs have been developed for the synthesis of the chromene core. lew.rojcsp.org.pk

A prominent example is the one-pot, three-component reaction between an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenol or naphthol derivative. ijlsci.in This reaction, often catalyzed by a base or an organocatalyst, leads to the formation of 2-amino-4H-chromene derivatives. ijlsci.inlew.roresearchgate.net By varying the three components, a wide array of substituted chromenes can be accessed efficiently. This strategy provides a convergent and atom-economical pathway to complex chromene scaffolds that can serve as precursors to N-(chromen-6-yl)acetamide analogs. ijlsci.innih.gov The use of environmentally benign solvents like water can further enhance the green credentials of these synthetic methods. nih.gov

Development of Novel Synthetic Pathways for Substituted Chromen-6-yl Acetamide Derivatives

Ongoing research focuses on creating novel and more efficient synthetic routes to substituted chromenes and their derivatives. This includes the use of new catalysts, reaction conditions, and strategic bond formations. For example, the Barton-Zard reaction has been applied to 3-nitro-2H-chromenes and ethyl isocyanoacetate to construct a chromeno[3,4-c]pyrrole core in a regioselective, one-pot manner. mdpi.com This demonstrates how the existing chromene scaffold can be used as a building block for more complex heterocyclic systems.

Furthermore, novel derivatization strategies are continually being explored. For instance, the synthesis of azocoumarin dyes involves multi-step pathways starting from a substituted salicylaldehyde, ultimately leading to complex chromene derivatives with unique properties. mdpi.com The development of synthetic routes to access fluorinated chromenes, such as (2S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, highlights the efforts to introduce specific functionalities that can modulate the properties of the final compound. researchgate.net These innovative approaches are essential for expanding the chemical diversity of chromen-6-yl acetamide derivatives and for discovering structures with novel applications.

Biological and Pharmacological Investigations of N 7 Nitro 3,4 Dihydro 2h Chromen 6 Yl Acetamide

Mechanistic Insights into Biological Activities

The mechanisms through which compounds containing nitro-chromene and acetamide (B32628) moieties exert their biological effects often involve interactions with specific molecular targets and the modulation of key cellular signaling pathways.

Research into related 3-nitro-2H-chromene derivatives has identified specific enzymatic targets. The antiproliferative effects of some 3-nitrochromenes have been linked to their potent inhibitory activity against thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance and a promising target for antibacterial drugs. nih.gov The inhibition of TrxR disrupts cellular functions and can lead to cell death, which may explain the anticancer properties observed in this class of compounds. nih.gov

Furthermore, molecular docking studies on acetamide derivatives of 2-mercaptobenzothiazole (B37678) have suggested potential interactions with bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov This interaction implies a possible mechanism for antibacterial activity. In other studies, new coumarin (B35378) derivatives demonstrated strong interactions with protein disulphide isomerase (PDI) receptors, suggesting a potential antithrombotic effect. nih.gov These findings highlight that the chromene and acetamide scaffolds can interact with a range of critical biological enzymes.

Derivatives containing the nitro and acetamide functionalities have been shown to influence several critical cellular signaling pathways. For instance, novel nitro-substituted hydroxynaphthanilides, which are structurally analogous to nitro-chromenes, have been found to induce apoptosis in cancer cells through a caspase-mediated cascade, likely involving the intrinsic apoptotic pathway. nih.govnih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) acetamide derivatives have been identified as apoptosis inducers that function via the caspase pathway, specifically enhancing the activity of caspases 3 and 9 in MCF7 breast cancer cells. nih.gov

In the context of inflammation and oxidative stress, related acetamide compounds have demonstrated significant modulatory effects. N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce reactive oxygen species (ROS) in animal models of arthritis. nih.gov Other acetamide derivatives have also been reported to decrease the production of ROS and nitric oxide (NO) in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net This suggests an ability to interfere with inflammatory cascades and mitigate oxidative stress, which are underlying factors in numerous diseases.

Preclinical Biological Efficacy Studies (In Vitro and Mechanistic In Vivo Models)

Preclinical studies on compounds structurally similar to N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The nitro-chromene and acetamide scaffolds are present in many compounds investigated for their antimicrobial properties.

Antibacterial Activity: Derivatives of 7-Hydroxy-3-nitro-chromen-2-one have demonstrated both bacteriostatic and bactericidal activity against bacteria such as Staphylococcus aureus, E. coli, and Klebsiella. researchgate.net Halogenated 3-nitro-2H-chromenes have shown particular promise, exhibiting potent activity against multidrug-resistant strains of S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values as low as 1–8 μg/mL. nih.gov The antibacterial mechanism for some of these compounds is thought to involve the inhibition of thioredoxin reductase. nih.gov

Antifungal Activity: The antifungal potential of related structures has also been established. A coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, was found to inhibit both mycelial growth and conidia germination in Aspergillus species. nih.govresearchgate.net Its mode of action appears to involve disruption of the fungal cell wall structure. nih.govresearchgate.net Other coumarin-based sulfonamides have been screened against a panel of fungi, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus, showing significant activity. nih.gov

Antiviral Activity: While direct evidence for antiviral activity in nitro-chromene acetamides is scarce, related heterocyclic compounds like chalcones have been investigated for this purpose. Certain chalcone (B49325) derivatives have shown potent inhibitory effects against neuraminidase from various influenza virus subtypes and have also demonstrated activity against rhinoviruses. nih.gov

| Related Compound Class | Organism(s) | Observed Activity |

| Antibacterial | ||

| 7-Hydroxy-3-nitro-chromen-2-one Derivatives | Staphylococcus aureus, E. coli, Klebsiella | Bacteriostatic and bactericidal activity. researchgate.net |

| Halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Potent activity with MIC values of 1–8 μg/mL. nih.gov |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity, comparable to levofloxacin (B1675101) for some derivatives. nih.gov |

| Antifungal | ||

| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibition of mycelial growth and conidia germination; disruption of fungal cell wall. nih.govresearchgate.net |

| 4-Hydroxycoumarin Sulfonamides | T. longifusus, C. albicans, A. flavus, M. canis | Significant antifungal activity against various fungal strains. nih.gov |

The potential of nitro-chromene and acetamide derivatives as anticancer agents has been explored in various cancer cell line models. The primary mechanisms identified are the induction of cell cycle arrest and apoptosis.

For example, novel nitro-substituted hydroxynaphthanilides demonstrated significant antiproliferative activity against human monocytic leukemia (THP-1) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov These compounds were found to induce an accumulation of cells in the G1 phase of the cell cycle, which was associated with the downregulation of cyclin E1 protein levels. nih.govnih.gov Furthermore, these compounds triggered apoptosis in the cancer cells while having a minimal effect on non-tumorous cell lines. nih.gov

Similarly, a series of N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govresearchgate.netthiadiazol]-5'-yl) acetamides were found to induce cell death in MCF-7 cells by causing G2/M phase cell cycle arrest. researchgate.net Other studies on 4H-chromene derivatives have shown potent anti-proliferative activity against HeLa (cervical cancer) and HEp-2 (laryngeal carcinoma) cell lines. researchgate.net

| Related Compound Class | Cancer Cell Line(s) | Mechanism of Action |

| Nitro-substituted Hydroxynaphthanilides | THP-1 (Leukemia), MCF-7 (Breast) | G1 phase cell cycle arrest, downregulation of cyclin E1, induction of apoptosis. nih.govnih.gov |

| Spiro[quinoline-thiadiazol]-acetamide Derivatives | MCF-7 (Breast) | G2/M phase cell cycle arrest, induction of cell death. researchgate.net |

| 1,3,4-Thiadiazole Acetamide Derivatives | PC3 (Prostate), MCF-7 (Breast), SKNMC (Neuroblastoma) | Induction of apoptosis via activation of caspases 3 and 9. nih.gov |

| 4H-Chromene Derivatives | HeLa (Cervical), HEp-2 (Laryngeal) | Potent anti-proliferative activity. researchgate.net |

| 1,2,4-Triazole Acetamide Derivatives | U-87 (Glioblastoma), MDA-MB-231 (Breast) | Cytotoxic activity, more potent against U-87. nih.gov |

The anti-inflammatory properties of compounds related to this compound have been documented, primarily through their ability to modulate inflammatory mediators.

In vivo studies using a rat model of adjuvant-induced arthritis showed that N-(2-hydroxy phenyl) acetamide significantly retarded the increase in paw edema and the reduction in body weight associated with the disease. nih.gov Mechanistically, the compound was found to reduce serum levels of the pro-inflammatory cytokines IL-1β and TNF-α and to alter oxidative stress markers, indicating a potent anti-inflammatory and anti-arthritic effect. nih.gov

In vitro studies have corroborated these findings. Certain acetamide derivatives were shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in tBOH- or LPS-stimulated macrophage cells, which are key mediators in the inflammatory response. nih.govresearchgate.net Additionally, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been developed as agents that dually inhibit cell adhesion induced by both TNF-α and IL-6, highlighting a targeted mechanism for controlling inflammatory processes. researchgate.net

Investigations in Other Therapeutic Areas (e.g., Alpha-glucosidase Inhibition, ROCK Inhibition, Anticonvulsant, Antitrypanosomal Activity)

While the primary therapeutic focus of this compound and its analogues may lie elsewhere, the inherent structural features of the nitro-dihydro-2H-chromene scaffold have prompted exploratory research into its potential applications across a diverse range of other therapeutic areas. The following sections detail the findings from investigations into the alpha-glucosidase inhibition, Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, anticonvulsant effects, and antitrypanosomal activity of structurally related compounds. It is important to note that the following data pertains to derivatives of the chromene and acetamide scaffolds, as direct studies on this compound in these specific areas are not extensively documented.

Alpha-glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. mdpi.com The chromene and chromenone scaffolds have been identified as promising frameworks for the development of new alpha-glucosidase inhibitors.

A variety of chromene derivatives have demonstrated significant inhibitory activity against α-glucosidase. For instance, Precocene-I, a chromene derivative isolated from Ageratum conyzoides, exhibited potent anti-diabetic activity with an IC50 value of 0.26 mg/mL. nih.gov In another study, a series of 2-amino-phenyldiazenyl-4H-chromene derivatives were tested, showing a range of α-glucosidase inhibition with IC50 values from 46.46 to 189.35 μM. tandfonline.com The compound designated as 4bd was the most potent in this series. tandfonline.com

Furthermore, chromone (B188151) derivatives isolated from the marine fungus Penicillium thomii Maire also displayed remarkable inhibition against α-glucosidase, with IC50 values ranging from 268 to 1017 μM, proving more active than the standard drug, acarbose (B1664774). mdpi.com Similarly, newly synthesized 6-sulfonamide-2H-chromene derivatives showed potent activity, with some compounds having IC50 values as low as 0.548 ± 0.02 μg/mL, which is more potent than acarbose (0.604 ± 0.02 μg/mL). rsc.org

| Compound Class/Name | Source/Type | IC50 Value | Reference |

|---|---|---|---|

| Precocene-I | Natural Product (Ageratum conyzoides) | 0.26 mg/mL | nih.gov |

| 2-Amino-phenyldiazenyl-4H-chromene (4bd) | Synthetic Derivative | 46.46 μM | tandfonline.com |

| Chromone Derivatives | Marine Fungus (Penicillium thomii) | 268 - 1017 μM | mdpi.com |

| 6-Sulfonamide-2H-chromene (Compound 2) | Synthetic Derivative | 0.548 ± 0.02 μg/mL | rsc.org |

| Acarbose (Standard) | Reference Drug | 0.604 ± 0.02 μg/mL | rsc.org |

ROCK Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are implicated in a variety of cellular functions, and their inhibition is a therapeutic strategy for conditions like hypertension, glaucoma, and diabetic retinopathy. nih.gov The chromene scaffold has emerged as a promising starting point for the development of novel ROCK inhibitors.

Research has led to the discovery of 4H-chromen-4-one derivatives as a new class of ROCK inhibitors. nih.gov Extensive structure-activity relationship studies identified compound 12j , 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), as a highly potent and selective inhibitor of both ROCK I and ROCK II. nih.gov Furthermore, asymmetric synthesis has produced potent chroman-based ROCK-II inhibitors, demonstrating the potential of the saturated chroman scaffold in this therapeutic area. rsc.orgresearchgate.net

| Compound Class/Name | Target | Key Findings | Reference |

|---|---|---|---|

| 4H-Chromen-4-one Derivatives (e.g., 12j) | ROCK I and ROCK II | Excellent kinase selectivity and potent inhibition. Showed protective effects in ex vivo diabetic retinopathy models. | nih.gov |

| Chroman-based Inhibitors | ROCK-II | Asymmetric synthesis yielded highly potent inhibitors. | rsc.orgresearchgate.net |

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and various heterocyclic scaffolds, including chromene, have been explored. Several studies have investigated chromene derivatives for their potential to manage seizures.

A series of 2H-chromene based hydrazones were synthesized and evaluated for their anticonvulsant properties. researchgate.net While not as potent as the standard drug phenytoin, these compounds demonstrated a degree of protection in the maximal electroshock (MES) induced seizure test. researchgate.net Specifically, at doses of 30 mg/kg and 300 mg/kg, they showed a 50% protection rate and a tendency to reduce mortality. researchgate.net In the subcutaneous pentylenetetrazol (scPTZ) test, these hydrazones did not completely suppress clonic seizures but did increase the latency to their onset in a dose-dependent manner. researchgate.net Other research into aroyl hydrazones of 2H-chromene and coumarin carbaldehydes also identified compounds with activity in both MES and scPTZ tests. ijpsr.com

| Compound Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 2H-Chromene Based Hydrazones | Maximal Electroshock (MES) | Showed 50% protection at doses of 30 mg/kg and 300 mg/kg. | researchgate.net |

| 2H-Chromene Based Hydrazones | Subcutaneous Pentylenetetrazol (scPTZ) | Increased latency to onset of clonic seizures; did not fully suppress seizures. | researchgate.net |

| Aroyl Hydrazones of 2H-Chromene | MES and scPTZ | Demonstrated anticonvulsant activity. | ijpsr.com |

Antitrypanosomal Activity

Neglected tropical diseases, such as Chagas disease and Human African Trypanosomiasis, caused by Trypanosoma parasites, are in urgent need of new and effective treatments. Nitro-containing compounds have historically been a cornerstone of antitrypanosomal drug discovery. The 3-nitro-2-phenyl-2H-chromene scaffold, which is structurally related to this compound, has been identified as a promising framework for novel antitrypanosomal agents.

A study focusing on 3-nitro-2-phenyl-2H-chromene analogues revealed their potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.com These compounds were also found to inhibit T. cruzi glucokinase, a potential drug target. nih.gov Further screening of a library of these analogues demonstrated significant growth inhibition of the T. brucei bloodstream form, the causative agent of Human African Trypanosomiasis, with several compounds exhibiting nanomolar efficacy. mdpi.com The structure-activity relationship analysis indicated that the presence of ethoxy and/or methoxy (B1213986) groups was important for the anti-T. brucei activity. mdpi.com

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 3-Nitro-2-phenyl-2H-chromene Analogues | Trypanosoma cruzi | Potent antitrypanosomal activity and inhibition of T. cruzi glucokinase. | nih.govmdpi.com |

| 3-Nitro-2-phenyl-2H-chromene Analogues | Trypanosoma brucei | Several compounds showed nanomolar efficacy (IC50 < 750 nM). | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Target Binding Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, like N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide, to the active site of a protein target.

Docking studies on related chromene derivatives have successfully identified key interactions driving their biological activity. For instance, novel indole-tethered chromene derivatives have been docked into the colchicine (B1669291) binding site of the tubulin protein (PDB: 6JCJ) to explore their anticancer potential. mdpi.com These studies revealed that the chromene scaffold can form multiple hydrogen bonds and hydrophobic interactions with critical amino acid residues, explaining their potent cytotoxic activity. mdpi.com Similarly, docking of benzo[h]chromene analogues into the anti-apoptotic protein Bcl-2 has been used to guide the design of compounds that can induce apoptosis in cancer cells. tandfonline.com

For this compound, the presence of the nitro group is particularly significant for ligand-protein interactions. The nitro moiety can engage in so-called "π-hole interactions," where the positive electrostatic potential on the nitrogen atom interacts favorably with electron-rich lone pairs on oxygen or sulfur atoms within the protein's active site. nih.gov This type of noncovalent interaction can contribute significantly to binding affinity, with calculated interaction energies of approximately -5 kcal/mol. nih.gov Docking simulations would therefore focus on identifying potential π-hole interactions with backbone carbonyls or residues like serine, threonine, and methionine, in addition to hydrogen bonds involving the acetamide (B32628) group and hydrophobic interactions from the chromene core.

A study on 2-aryl-3-nitro-2H-chromenes as potential antileishmanial agents utilized molecular docking to predict interactions with various parasitic target proteins. nih.gov The results showed that these compounds could effectively bind to the active sites, guiding the selection of derivatives for further biological evaluation. nih.gov

Table 1: Example of Molecular Docking Results for an Indole-Tethered Chromene Derivative (Compound 4c) Against Tubulin (PDB: 6JCJ) mdpi.com

| Parameter | Value / Interacting Residues |

| Binding Energy (kcal/mol) | -6.4 |

| Hydrogen Bond Interactions | ASN18, GLN15, GLU77, ARG229, THR225 |

| Hydrophobic Interactions | ALA240, LEU248, VAL238 |

| Bond Distances (Å) | 1.93 - 3.42 |

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into a compound's stability, conformational preferences, and electronic properties, which are crucial for understanding its chemical behavior and interaction with biological systems.

For chromene derivatives, DFT calculations have been used to optimize molecular geometry and analyze electronic aspects through an integral approach. rsc.org A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov

In a theoretical study of nitro-coumarins, DFT calculations (using the B3PW91 functional) were performed to compute reactivity indices. researchgate.net Such studies help in understanding how the nitro group influences the electronic properties of the benzopyrone scaffold. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP would show a highly electron-deficient (positive potential) region around the nitro group and electron-rich (negative potential) regions near the carbonyl oxygen and the ether oxygen of the chromene ring, indicating likely sites for intermolecular interactions.

Global reactivity parameters derived from FMO energies, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of a molecule's stability and reactivity. These parameters are valuable for comparing the reactivity profiles of different derivatives in a series. rsc.org

Table 2: Example of Calculated Global Reactivity Parameters for a Pyrano-Chromene Derivative (Compound 4a) using DFT rsc.org

| Parameter | Definition | Calculated Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.994 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.826 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.168 |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.584 |

| Softness (S) | 1 / (2 * η) | 0.193 |

| Electronegativity (χ) | - (E(LUMO) + E(HOMO)) / 2 | 4.410 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction and Optimization

QSAR modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by numerical values known as molecular descriptors. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various chromene derivatives to guide the design of more potent agents. For example, a 3D-QSAR model was developed for a series of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives to understand their anticancer activity. nih.govbenthamdirect.com This study used atom-based 3D-QSAR to generate a statistically significant model (r² = 0.52) that helped identify important atomic positions for anti-colon cancer activity. nih.govbenthamdirect.com Such models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing a clear roadmap for structural optimization.

For a series including this compound, a QSAR model would involve calculating a range of descriptors:

2D Descriptors: Topological indices, molecular weight, logP (hydrophobicity), and electronic descriptors.

3D Descriptors: Steric (CoMFA) and electrostatic (CoMSIA) fields, dipole moments, and solvent-accessible surface area.

A systematic review of QSAR studies on nitroaromatic compounds highlights that descriptors like hydrophobicity and the LUMO energy (E_LUMO) are often critical indicators of their biological effects, such as mutagenicity. mdpi.com Therefore, a robust QSAR model for nitro-chromene derivatives would likely incorporate both structural and quantum chemical descriptors to accurately predict activity.

Table 3: Example of Statistical Parameters for a 3D-QSAR Model of Antibacterial Chromene-Sulfonamide Hybrids nih.gov

| Model Type | R² (Training Set Correlation) | Q² (Cross-validation Correlation) | F-value |

| CoMFA | 0.982 | 0.725 | 162.7 |

| CoMSIA | 0.971 | 0.689 | 101.3 |

In Silico Screening and Virtual Library Design for Novel Chromen-6-yl Acetamide Derivatives

In silico screening and virtual library design leverage the predictive power of computational models to explore vast chemical spaces for novel bioactive compounds. This approach is more time- and cost-effective than traditional high-throughput screening of physical compounds.

The design of a virtual library of novel chromen-6-yl acetamide derivatives would begin with the core scaffold of this compound. The process would involve:

Scaffold Definition: Using the target compound as the central structure.

Enumeration of Substituents: Identifying positions on the chromene ring and the acetamide moiety where chemical modifications are synthetically feasible. For example, the nitro group could be replaced with other electron-withdrawing or electron-donating groups, and substitutions could be introduced on the aromatic part of the chromene ring.

Library Generation: Computationally creating thousands of virtual derivatives by combining the core scaffold with a diverse set of chemical building blocks (R-groups).

Property Filtering: Applying filters to remove compounds with undesirable properties. This includes drug-likeness filters (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models to eliminate molecules with poor pharmacokinetic profiles. nih.gov

Virtual Screening: The filtered library is then screened against a specific biological target using high-throughput molecular docking to predict binding affinities. The top-scoring hits are prioritized for further analysis.

Model-Based Prioritization: If a reliable QSAR model exists for the target activity, it can be used to predict the biological activity of the entire virtual library, providing another layer of prioritization.

This systematic approach allows researchers to focus synthetic efforts on a smaller, more promising set of compounds, significantly accelerating the discovery of novel chromen-6-yl acetamide derivatives with enhanced biological activity.

Future Directions and Research Opportunities for N 7 Nitro 3,4 Dihydro 2h Chromen 6 Yl Acetamide

Development of Novel Analogs with Enhanced Specificity and Potency

A primary avenue of future research lies in the rational design and synthesis of novel analogs of N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide. The goal is to systematically modify the core structure to enhance biological potency against specific targets while improving selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. Key strategies include:

Modification of the Nitro Group: The position and electronic nature of the nitro group on the chromene ring are critical. Research could explore the synthesis of isomers with the nitro group at different positions or its replacement with other electron-withdrawing or electron-donating groups to modulate the molecule's electronic profile and binding affinity. Nitroaromatic compounds are often investigated as bioreductive prodrugs for targeting hypoxic tumor cells. mdpi.com

Alterations to the Acetamide (B32628) Moiety: The acetamide side chain offers a prime location for introducing diversity. Modifications could involve varying the length of the alkyl chain, incorporating different aryl or heterocyclic rings, and introducing functional groups that can form specific hydrogen bonds or other interactions with target proteins. archivepp.comnih.gov For instance, linking the acetamide group to other pharmacologically active moieties like 1,3,4-oxadiazoles has been shown to produce compounds with a variety of biological activities. researchgate.net

Substitution on the Dihydropyran Ring: The 3,4-dihydro-2H-chromen core can be substituted at various positions to influence the molecule's conformation and physicochemical properties, such as lipophilicity and solubility.

Systematic synthesis and evaluation of these analogs will generate critical SAR data, enabling the development of optimized lead compounds.

| Modification Site | Potential Substituents | Anticipated Impact on Activity | Rationale/Example from Related Compounds |

| C-7 Nitro Group | Bioisosteres (e.g., cyano, sulfonyl), Halogens (Cl, F) | Modulation of electronic properties, bioreductive potential, and target binding. | Nitro groups are key for hypoxia-activated prodrugs; substitution can fine-tune this activity. mdpi.com |

| Acetamide N-substituent | Aryl rings, Heterocycles (e.g., piperazine, morpholine), Alkyl chains | Altered solubility, membrane permeability, and introduction of new binding interactions. | Acetamide derivatives of phthalimide (B116566) show potent anticonvulsant activity. nih.gov |

| Chromene Ring | Methyl, Methoxy (B1213986), Halogen groups | Enhanced lipophilicity, improved metabolic stability, and altered binding pocket fit. | Substituted 4H-chromenes have demonstrated significant anticancer and anticonvulsant activities. researchgate.net |

Exploration of New Biological Targets and Mechanistic Therapeutic Applications

While the chromene class of compounds is known for broad bioactivity, the specific biological targets of this compound are not well-defined. A crucial future direction is to identify and validate its molecular targets to understand its mechanism of action and explore new therapeutic applications.

Initial research could involve broad-spectrum screening against panels of kinases, proteases, and other enzymes known to be targeted by chromene derivatives. For example, various chromene-based molecules have been investigated as inhibitors of cyclooxygenase-II (COX-II), making this a potential target class to explore. archivepp.comgalaxypub.co Furthermore, given the presence of the nitro group, investigating its potential as a hypoxia-activated prodrug for cancer therapy is a compelling avenue. mdpi.com This would involve studying its activation by nitroreductase enzymes under hypoxic conditions, which are characteristic of solid tumors. mdpi.com

Other potential therapeutic areas to investigate, based on the activities of related chromene and acetamide structures, include:

Anticonvulsant therapy: Many acetamide derivatives have been successfully developed as anticonvulsant agents. researchgate.netnih.gov

Antimicrobial agents: Coumarin-based acetamides have shown potent activity against various human pathogens. researchgate.net

Anti-inflammatory applications: The inhibition of inflammatory enzymes is a known property of many related heterocyclic compounds. researchgate.netgalaxypub.co

Advanced Synthetic Methodologies for Efficient and Sustainable Production

The advancement of novel analogs and their subsequent preclinical evaluation will require robust and efficient synthetic routes. Future research should focus on developing advanced synthetic methodologies that are not only high-yielding but also adhere to the principles of green and sustainable chemistry.

Traditional methods for synthesizing chromenes include the Pechmann condensation and Knoevenagel reaction. chemmethod.com However, these can sometimes require harsh conditions or result in moderate yields. Modern approaches could include:

Microwave-assisted organic synthesis (MAOS): To accelerate reaction times, improve yields, and reduce solvent usage.

Flow chemistry: For safer, more scalable, and consistent production, particularly for handling potentially energetic nitro compounds.

Catalytic methods: Employing novel catalysts to achieve higher selectivity and efficiency in key bond-forming steps, such as the construction of the chromene ring or the amidation reaction. archivepp.com

Developing a streamlined and modular synthetic strategy would be essential for rapidly producing a diverse library of analogs for screening and optimization. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening Paradigms

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery tools are indispensable. Integrating combinatorial chemistry with high-throughput screening (HTS) offers a powerful paradigm for accelerating the identification of lead compounds. nih.govresearchgate.net

The process would involve:

Library Design: Designing a virtual library of analogs based on SAR data and computational docking studies to prioritize compounds with a high probability of binding to selected biological targets. nih.gov

Combinatorial Synthesis: Utilizing parallel synthesis techniques to rapidly create a large, organized collection of the designed compounds. researchgate.net This allows for the simultaneous creation of hundreds or thousands of distinct molecules.

High-Throughput Screening (HTS): Screening the synthesized library against specific biological targets using automated HTS assays. nih.gov This could include fluorescence polarization, FRET-based assays, or cell-based phenotypic screens to quickly identify "hits" with desired activity. nih.govnih.gov

This integrated approach significantly accelerates the discovery phase, allowing researchers to move from a starting compound to an optimized lead in a much shorter timeframe compared to traditional methods. nih.govresearchgate.net

Elucidation of Comprehensive Preclinical Pharmacological Profiles (Mechanistic Focus)

Once promising analogs are identified through screening, a comprehensive preclinical pharmacological evaluation will be necessary to understand their potential as drug candidates. This research should have a strong mechanistic focus to elucidate not just what the compound does, but how it does it.

Key areas of investigation should include:

In Vitro Mechanistic Studies:

Target Engagement Assays: Confirming direct binding of the compound to its intended molecular target (e.g., a specific enzyme or receptor).

Enzyme Kinetics: Characterizing the mode of inhibition for enzymatic targets (e.g., competitive, non-competitive) and determining inhibition constants (Kᵢ).

Cellular Pathway Analysis: Using techniques like Western blotting or reporter gene assays to determine how the compound modulates specific signaling pathways within the cell.

Pharmacokinetic (ADME) Profiling:

Assessing the compound's absorption, distribution, metabolism, and excretion properties using both in vitro (e.g., Caco-2 permeability, microsomal stability) and in vivo models. Understanding the metabolic fate is particularly important for nitroaromatic compounds.

In Vivo Pharmacodynamic and Efficacy Studies:

Evaluating the compound's effect in relevant animal models of disease (e.g., seizure models for anticonvulsant activity, xenograft tumor models for anticancer activity).

Correlating the observed efficacy with drug concentrations in plasma and target tissues to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

A thorough understanding of the preclinical profile is essential for identifying robust drug candidates worthy of progression into more advanced stages of development.

Q & A

Q. What are the critical synthetic pathways for N-(7-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Chromen ring formation : Cyclization of precursor phenolic compounds under acidic or basic conditions.

- Nitration : Introduction of the nitro group at the 7-position using nitrating agents (e.g., HNO₃/H₂SO₄) with precise temperature control (0–5°C) to avoid over-nitration.

- Acetylation : Reaction of the amino group with acetylating agents (e.g., acetic anhydride) in inert solvents like dichloromethane, catalyzed by triethylamine . Yield optimization requires reflux times of 12–24 hours and reagent stoichiometry adjustments (e.g., 1.2 equivalents of acetylating agent) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the chromen backbone, nitro group position, and acetamide substitution (e.g., δ ~2.1 ppm for the acetyl methyl group) .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validation of molecular weight (236.23 g/mol) and fragmentation patterns .

Q. How is the molecular structure validated crystallographically?

Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL for small-molecule structures. Key parameters include:

- Data collection : High-resolution (<1.0 Å) datasets to resolve nitro group orientation and dihydrochromen ring puckering.

- Refinement strategies : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and bioactivity?

The nitro group at C7:

- Electron-withdrawing effects : Modifies electron density on the chromen ring, enhancing electrophilic reactivity at adjacent positions (e.g., C6 acetamide substitution) .

- Biological interactions : May act as a hydrogen-bond acceptor with enzyme active sites (e.g., nitroreductases) or induce redox-mediated cytotoxicity. Comparative studies with non-nitro analogs show reduced antimicrobial activity in derivatives lacking this group .

Q. What experimental designs address contradictions in reported biological activity data?

Strategies include:

- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., replacing nitro with methoxy or halogens) to isolate contributing factors .

- Computational modeling : Density Functional Theory (DFT) to predict charge distribution and docking simulations to assess target binding (e.g., cytochrome P450 enzymes) .

- Standardized assays : Replicating enzyme inhibition assays (e.g., IC₅₀ measurements) under controlled pH, temperature, and co-solvent conditions to minimize variability .

Q. How to design enzyme inhibition assays for this compound?

A robust protocol includes:

- In vitro kinetic assays : Pre-incubation of the compound with target enzymes (e.g., acetylcholinesterase) in buffer (pH 7.4, 37°C).

- Controls : Use of known inhibitors (e.g., donepezil) and solvent-only blanks to normalize activity.

- Detection methods : Spectrophotometric monitoring of substrate hydrolysis (e.g., acetylthiocholine iodide cleavage at 412 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.